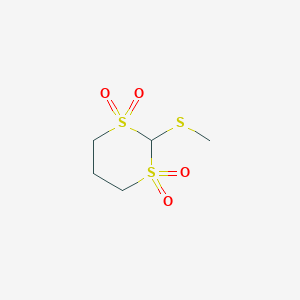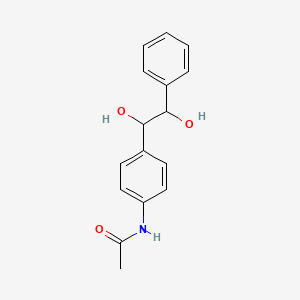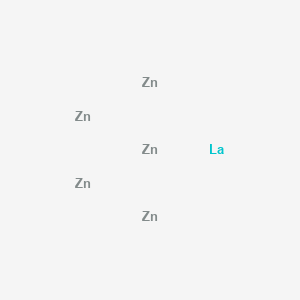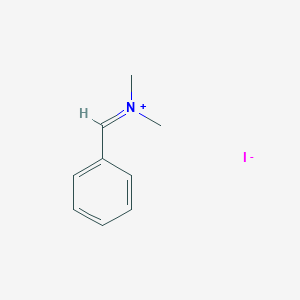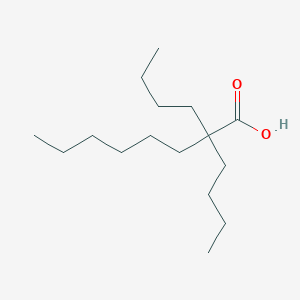
2,2-Dibutyloctanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dibutyloctanoic acid is an organic compound belonging to the class of carboxylic acids It is characterized by a long carbon chain with two butyl groups attached to the second carbon atom of the octanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,2-Dibutyloctanoic acid can be synthesized through several methods. One common approach involves the alkylation of octanoic acid with butyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically takes place under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process might include steps such as the purification of starting materials, controlled addition of reagents, and precise temperature control to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Dibutyloctanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to primary alcohols using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms in the butyl groups can be substituted with other functional groups through halogenation or other substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Primary alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
2,2-Dibutyloctanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and surfactants.
Mécanisme D'action
The mechanism of action of 2,2-dibutyloctanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes involved in fatty acid metabolism, influencing cellular processes such as energy production and lipid synthesis. The exact molecular targets and pathways are still under investigation, but its structural similarity to other fatty acids suggests potential roles in modulating enzyme activity and signaling pathways.
Comparaison Avec Des Composés Similaires
Octanoic Acid: A simpler carboxylic acid with an eight-carbon chain.
2,2-Dimethyloctanoic Acid: Similar structure but with methyl groups instead of butyl groups.
2,2-Diethyloctanoic Acid: Similar structure but with ethyl groups instead of butyl groups.
Uniqueness: 2,2-Dibutyloctanoic acid is unique due to the presence of two butyl groups, which impart distinct physical and chemical properties
Propriétés
Numéro CAS |
60948-94-9 |
|---|---|
Formule moléculaire |
C16H32O2 |
Poids moléculaire |
256.42 g/mol |
Nom IUPAC |
2,2-dibutyloctanoic acid |
InChI |
InChI=1S/C16H32O2/c1-4-7-10-11-14-16(15(17)18,12-8-5-2)13-9-6-3/h4-14H2,1-3H3,(H,17,18) |
Clé InChI |
MOTGYRRBAXQEOK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CCCC)(CCCC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl[1,2,4]triazolo[3,4-c][1,2,4]triazine](/img/structure/B14596618.png)
![1-[(2-Aminoethyl)amino]tetradecan-2-OL](/img/structure/B14596624.png)
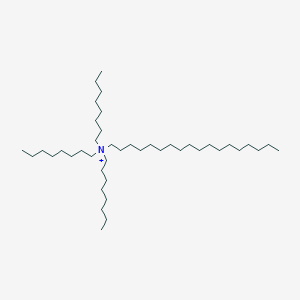
![1-[4-(Methanesulfinyl)phenyl]hexan-1-one](/img/structure/B14596636.png)
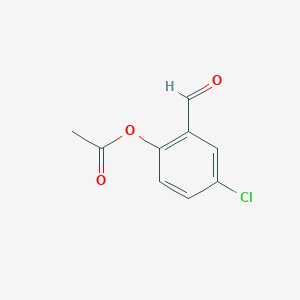
![2-[5-(2-Hydroxyethylamino)-4-nitro-2-(trifluoromethyl)anilino]ethanol](/img/structure/B14596652.png)

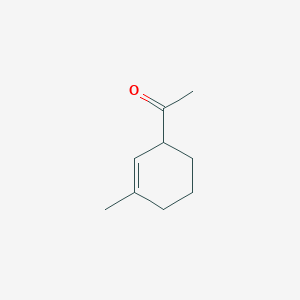
![4-Piperidinol, 4-[(3,4-dimethylphenyl)methyl]-1,2,5-trimethyl-](/img/structure/B14596665.png)
